molecular formula C12H14BrF2N B1408875 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine CAS No. 1704069-61-3

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Cat. No. B1408875
CAS RN: 1704069-61-3
M. Wt: 290.15 g/mol
InChI Key: MHYQLGIVGHWKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine, or 1-BDFMP, is a synthetic compound used in a variety of scientific research applications. It is a member of the piperidine family, which includes many compounds with a wide range of biological activities. 1-BDFMP is a versatile compound that has been used in a variety of research studies, including studies on the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Antibacterial Evaluation

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine and its derivatives have been synthesized and evaluated for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized new derivatives of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine and found them to exhibit valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Anti-Endometrial Cancer Activity

In a study by Gui-Hua Lai et al. (2017), N-methylpiperidin-4-one derivatives, which are structurally related to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine, were synthesized and evaluated for their anti-endometrial cancer activity. The study found significant antitumor effects in certain derivatives (Lai et al., 2017).

Antimicrobial and Antifungal Activity

Another application is in the synthesis of complexes with antimicrobial and antifungal properties. Shahzadi et al. (2008) synthesized and characterized a derivative of 4-methyl-1-piperidine carbodithioic acid, which exhibited higher antibacterial and antifungal activity than the free ligand (Shahzadi et al., 2008).

Electrochemical Fluorination

In the field of electrochemical fluorination, Abe et al. (2000) explored the electrochemical fluorination of methylpiperidines, including compounds structurally similar to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine. This study provides insights into the fluorination process of secondary cyclic amines (Abe et al., 2000).

Antibacterial and Enzyme Inhibitory Activities

Aziz-ur-Rehman et al. (2017) synthesized derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole core, structurally related to 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine, demonstrating notable antibacterial and enzyme inhibitory activities (Aziz-ur-Rehman et al., 2017).

Synthesis of Novel Compounds

Research by Rodriguez et al. (2019) on 4-methylpiperidine explored its use in the synthesis of peptides. They found that diluted solutions of 4-methylpiperidine were effective in Fmoc group removal during peptide synthesis, emphasizing its role in synthetic chemistry (Rodriguez et al., 2019).

Ruthenium-catalyzed Intramolecular Oxidative Amination

Kondo et al. (2002) demonstrated the use of N-methylpiperidine in the catalytic synthesis of cyclic imines, highlighting the compound's potential in facilitating complex chemical reactions (Kondo et al., 2002).

properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c1-8-4-6-16(7-5-8)10-3-2-9(13)11(14)12(10)15/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYQLGIVGHWKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.